molecular formula C11H8F2N2 B14258826 2-Pyridinamine, N-(2,6-difluorophenyl)- CAS No. 227805-80-3

2-Pyridinamine, N-(2,6-difluorophenyl)-

Cat. No.: B14258826
CAS No.: 227805-80-3
M. Wt: 206.19 g/mol
InChI Key: RURSBHJOXFXOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinamine, N-(2,6-difluorophenyl)- is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a difluorophenyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-(2,6-difluorophenyl)- typically involves the nucleophilic substitution of polyfluoropyridines. One common method is the reaction of N-ethyl-2,4,6-trifluoropyridinium triflate with anhydrous ammonia gas in acetonitrile at 0°C, yielding N-ethyl-2,6-diamino-4-fluoropyridinium triflate . This method highlights the use of fluorinated building blocks and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using readily available fluorinated reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Pyridinamine, N-(2,6-difluorophenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(2,6-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific enzymes and receptors, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A basic building block for heterocyclic compounds and Schiff bases.

    3-Aminopyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Aminopyridine: Known for its use in the treatment of multiple sclerosis.

Uniqueness

2-Pyridinamine, N-(2,6-difluorophenyl)- is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its reactivity and biological activity compared to other aminopyridines. This makes it a valuable compound for developing new drugs and studying fluorine’s effects on chemical and biological systems .

Properties

CAS No.

227805-80-3

Molecular Formula

C11H8F2N2

Molecular Weight

206.19 g/mol

IUPAC Name

N-(2,6-difluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H8F2N2/c12-8-4-3-5-9(13)11(8)15-10-6-1-2-7-14-10/h1-7H,(H,14,15)

InChI Key

RURSBHJOXFXOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.